N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

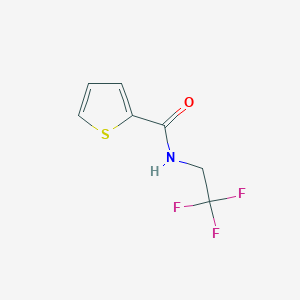

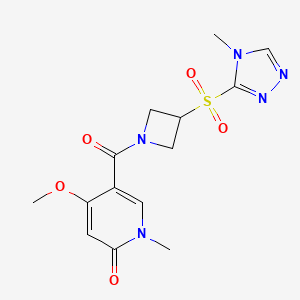

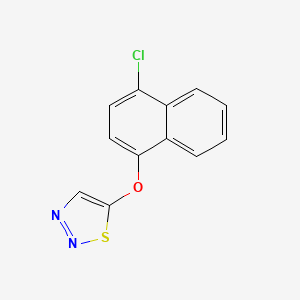

“N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide” is an organic compound. It contains a dimethylaminoethyl group, a 4-fluoro-3-nitrophenyl group, and an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a 4-fluoro-3-nitrophenyl group attached to an oxalamide group, which is further connected to a 2-(dimethylamino)ethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group on the phenyl ring, the amine group, and the oxalamide group could potentially be reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the nitro group and the amine group could influence its polarity, solubility, and reactivity .Scientific Research Applications

Light-switchable Polymer Interactions

A novel cationic polymer synthesized by free-radical polymerization demonstrated a unique light-switchable property from cationic to zwitterionic form. This polymer was used to condense and release double-strand DNA, showcasing its potential in gene delivery and controlled release systems. Furthermore, its antibacterial activity could be switched to a non-toxic character under light irradiation, offering applications in antimicrobial coatings and medical devices (Sobolčiak et al., 2013).

Alzheimer's Disease Diagnosis

The compound [18F]FDDNP, a derivative related to the structure , was used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in living Alzheimer disease patients. This work illustrates the compound's potential in diagnosing neurodegenerative diseases, offering a non-invasive technique to monitor disease progression and response to treatments (Shoghi-Jadid et al., 2002).

Environmental Remediation

Research on the photoassisted Fenton reaction using metolachlor or methyl parathion demonstrated rapid decomposition of these compounds in water, suggesting applications in environmental remediation. This method could effectively treat dilute pesticide wastes, highlighting its potential in water treatment and pollution control (Pignatello & Sun, 1995).

Cyclooxygenase-2 Inhibitor Studies

Synthesis and bioassay studies of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound structurally similar to "N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide," showed no inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes. This research provides insights into the structural activity relationship of potential pharmaceutical compounds (Al-Hourani et al., 2016).

Fluorescence Enhancement in Aqueous Media

A chemosensor based on a quinoline derivative was synthesized for the selective detection of Zn2+ in aqueous solution, demonstrating significant fluorescence enhancement upon binding. This work suggests applications in environmental monitoring and analytical chemistry, particularly in the detection and quantification of metal ions in water samples (Kim et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, such as enzymes, receptors, and other proteins .

Mode of Action

It’s known that similar compounds can act as photoinitiators under leds . They can initiate free radical polymerization of acrylates under LED at 405 nm . The compound might interact with its targets and cause conformational changes, leading to altered function or activity .

Result of Action

Based on its potential role as a photoinitiator, it might induce polymerization reactions that could have various effects at the molecular and cellular level .

Action Environment

Environmental factors such as temperature, pH, and light conditions could potentially influence the compound’s action, efficacy, and stability. For instance, as a potential photoinitiator, the compound’s activity might be influenced by light conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O4/c1-16(2)6-5-14-11(18)12(19)15-8-3-4-9(13)10(7-8)17(20)21/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPQQHBVZHBSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2940221.png)

![2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2940222.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2940223.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroquinoline-4-carboxamide](/img/structure/B2940228.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)